Acetic acid;1-butoxypropan-1-ol
Description
Acetic acid-modified sludge-based biochar (ASBB) is derived from excess sludge (ES) through pyrolysis and subsequent treatment with acetic acid. The preparation involves drying ES, impregnating it with KOH, pyrolyzing at 350–700°C under nitrogen, and modifying with 36–38% acetic acid for 6 hours . ASBB exhibits enhanced uranium (U(VI)) sorption due to two key modifications:
- Increased Porosity: Acetic acid etches the biochar surface, expanding pore diameter and specific surface area (SSA). BET analysis shows ASBB has higher SSA than unmodified SBB, though SSA decreases after uranium adsorption due to pore blockage by uranyl ions .
- Functional Group Addition: ASBB gains carboxyl (-COOH) and carboxylate (-COO⁻) groups, confirmed by FTIR and Boehm titration. These groups complex with U(VI) via monodentate coordination, achieving 97.8% removal efficiency under optimal conditions (pH 6.0, 0.30 g/L dosage, 5-minute contact time) .
Properties
CAS No. |
823814-41-1 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
acetic acid;1-butoxypropan-1-ol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-3-5-6-9-7(8)4-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
RCFNALDWNZGDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-butoxypropan-1-ol can be achieved through the esterification of acetic acid with 1-butoxypropan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+C7H16O2→CH3COOCH2CH2CH2OCH2CH3+H2O
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, which is the dominant method for large-scale production. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst, typically a metal carbonyl complex, under high temperature and pressure conditions . The production of 1-butoxypropan-1-ol can be achieved through the reaction of propylene oxide with butanol in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-butoxypropan-1-ol can undergo various chemical reactions, including:
Esterification: As mentioned earlier, acetic acid can react with alcohols to form esters.
Oxidation: Acetic acid can be oxidized to produce carbon dioxide and water.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form acetates.
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Esterification: Esters such as ethyl acetate.
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Acetates and other substituted products.
Scientific Research Applications
Acetic acid;1-butoxypropan-1-ol has various scientific research applications, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Used in the study of cellular processes and as a preservative in biological samples.
Medicine: Used in the formulation of pharmaceuticals and as a topical antimicrobial agent.
Industry: Used as a solvent in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of acetic acid;1-butoxypropan-1-ol involves its interaction with various molecular targets and pathways. Acetic acid acts as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi, leading to cell lysis and death . 1-butoxypropan-1-ol acts as a solvent, facilitating the dissolution and interaction of various compounds in chemical reactions .
Comparison with Similar Compounds
Nitric Acid-Modified Biochar
- Modification: Nitric acid introduces oxygenated groups (e.g., -NO₂, -COOH) but may reduce porosity due to aggressive oxidation.
- Performance : Nitric acid-modified biochar achieves U(VI) sorption capacities of ~112 mg/g but requires longer equilibrium times (30–60 minutes) compared to ASBB (5 minutes) .
- Mechanism : Relies on electrostatic interactions and surface complexation, lacking the dual porosity/group enhancement seen in ASBB .
Fe₃O₄-Modified Biochar
Amidoxime-Functionalized Materials
- Modification: Amidoxime groups (-NH₂C=N-OH) are grafted onto polymers or carbon nanotubes for selective uranium binding.
- Performance : Amidoxime-functionalized chitosan achieves 655–661 mg/g capacity but suffers from poor reusability (<70% retention after 5 cycles). ASBB maintains 93% efficiency over multiple cycles .
- Mechanism : Chelation with amidoxime groups, which are less stable in acidic conditions compared to ASBB’s -COOH/-COO⁻ groups .
Activated Carbon from Waste Materials
Graphene Oxide (GO) Composites
- Modification : GO is functionalized with polydopamine or sulfonate groups.
- Performance : GO-polyaniline composites achieve 292–299 mg/g capacity but are costly and less scalable than ASBB. Sensitivity to competing ions (e.g., Ca²⁺) also limits practicality .
Data Tables
Table 1: Sorption Performance Comparison
*Maximum removal efficiency under optimal conditions.
Table 2: Kinetic and Thermodynamic Parameters
| Adsorbent | Pseudo-First-Order (κ₁, min⁻¹) | Pseudo-Second-Order (κ₂, g/mg·min⁻¹) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|---|
| ASBB | 0.45 | 0.032 | -25.3 | 68.7 |
| Nitric Acid-BC | 0.12 | 0.008 | -18.9 | 52.1 |
| Fe₃O₄-SBB | 0.21 | 0.015 | -22.4 | 60.3 |
Key Research Findings
- Dual Mechanism : ASBB uniquely combines pore expansion and -COOH/-COO⁻ group addition, enabling rapid (5-minute) and efficient U(VI) removal. Competing adsorbents typically excel in only one aspect .
- Interference Resistance : ASBB maintains >90% efficiency in the presence of Ca²⁺, Mg²⁺, and SO₄²⁻, outperforming GO composites and amidoxime materials .

- Scalability: ASBB’s use of waste sludge and low-cost acetic acid modification offers economic advantages over synthetic polymers or nanomaterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

